![molecular formula C19H19N3O3 B4239854 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4239854.png)
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
Overview
Description
The compound “3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecule also contains ethoxyphenyl and phenylpropanamide groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles are typically synthesized through the condensation of carboxylic acids with hydrazides . The ethoxyphenyl and phenylpropanamide groups could potentially be introduced through further functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the ethoxyphenyl and phenylpropanamide groups . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Oxadiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of oxadiazoles include stability, resistance to reduction, and the ability to form hydrogen bonds .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for antiviral efficacy against a range of RNA and DNA viruses.
Anti-HIV Activity
The indole scaffold is also present in compounds that have been screened for anti-HIV activity. These compounds have demonstrated the ability to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells . Given the structural resemblance, it’s plausible that 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide could be explored for its potential use in anti-HIV medication.
Anticancer Properties
Indole derivatives are known to possess anticancer activities. They bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents . The compound could be investigated for its anticancer properties, potentially leading to the development of new cancer treatments.
Antimicrobial Effects
The biological activities of indole and its derivatives extend to antimicrobial effects. They have been used to combat a variety of microbial infections . Research into the antimicrobial applications of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide could lead to new antibiotics or antiseptic agents.
Anti-Inflammatory Uses
Indole derivatives have been found to exhibit anti-inflammatory properties . This suggests that the compound could be synthesized and tested as an anti-inflammatory agent, potentially contributing to treatments for conditions like arthritis or other inflammatory diseases.
Enzyme Inhibition
Some indole derivatives have shown enzyme inhibition capacity, which is crucial in the treatment of various diseases . Exploring the enzyme inhibition capabilities of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide could provide insights into its potential as a therapeutic agent in diseases where enzyme regulation is necessary.
Future Directions
The study of oxadiazole derivatives is a very active area of research, particularly in the development of new pharmaceuticals . Future research on this compound could involve investigating its biological activity, developing more efficient synthesis methods, or studying its behavior in complex chemical systems.
properties
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-24-16-11-7-6-10-15(16)19-21-18(25-22-19)13-12-17(23)20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKWWITYJDXCFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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